2-(Benzo[b]thiophen-2-yl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-3-7-14-13(10)12-8-9-4-1-2-6-11(9)16-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDYHYKUILJHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682901 | |
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-39-0 | |
| Record name | 2-(1-Benzothiophen-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A retrosynthetic analysis of 2-(benzo[b]thiophen-2-yl)pyridin-3-ol identifies the most logical disconnection at the C-C bond between the two heterocyclic systems. This bond is an ideal candidate for formation via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nobelprize.orgyoutube.com This primary disconnection leads to two key synthons: a benzo[b]thiophene unit functionalized at the 2-position and a pyridin-3-ol unit functionalized at the 2-position.
Two principal retrosynthetic pathways emerge from this strategy:
Pathway A: This pathway involves a nucleophilic benzo[b]thiophene derivative and an electrophilic pyridine (B92270) derivative. For example, a benzo[b]thiophen-2-yl organometallic species (such as a boronic acid or a stannane) would react with a 2-halopyridin-3-ol.
Pathway B: Conversely, this pathway utilizes an electrophilic benzo[b]thiophene and a nucleophilic pyridine. This would typically involve the reaction of a 2-halobenzo[b]thiophene with a pyridin-3-ol-2-yl organometallic reagent.
Both pathways rely on the independent synthesis of suitably functionalized precursors for each heterocyclic core, which will be discussed in subsequent sections. The choice between these pathways often depends on the commercial availability, stability, and ease of synthesis of the respective precursors. rsc.org
Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of this compound
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forging the aryl-heteroaryl bond in the target molecule. nobelprize.org The Suzuki-Miyaura and Stille couplings are particularly prominent. organic-chemistry.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organohalide. nobelprize.org For the synthesis of this compound, this could be achieved by reacting benzo[b]thiophen-2-ylboronic acid with a 2-halo-pyridin-3-ol derivative. A significant challenge in this approach can be the preparation and stability of pyridine-based boronic acids. rsc.org As an alternative, pyridine-2-sulfinates have been developed as highly effective nucleophilic coupling partners, often providing superior results where boronic acids fail. rsc.orgsigmaaldrich.cn
Stille Coupling: This reaction utilizes an organostannane as the nucleophilic partner. wikipedia.orglibretexts.org The synthesis could proceed via the reaction of 2-(tributylstannyl)benzo[b]thiophene with a 2-halopyridin-3-ol. While effective, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. organic-chemistry.org
The success of these couplings is highly dependent on the specific combination of catalyst, ligand, base, and solvent. A variety of palladium sources and phosphine (B1218219) ligands have been developed to optimize these transformations, accommodating a wide range of sensitive functional groups. acs.orgresearchgate.netnih.gov
Table 1: Representative Palladium Catalytic Systems for Heteroaryl Cross-Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Type | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | Suzuki | acs.org |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | Suzuki | nih.gov |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | Suzuki | rsc.org |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene | Stille | libretexts.org |
This table presents examples of catalytic systems used in related heteroaryl coupling reactions. The optimal system for the synthesis of this compound would require experimental screening.
Cyclization Reactions and Heterocycle Annulation Approaches to the Pyridinol Core
The synthesis of the 2-halo-pyridin-3-ol precursor is a crucial step. Various cyclization and annulation strategies are available for constructing the substituted pyridine ring. organic-chemistry.org A common and powerful method is the formal [3+3] cycloaddition, which combines a three-carbon synthon with another three-atom fragment. For instance, the reaction of an enamine with an α,β-unsaturated aldehyde or ketone can lead to the formation of a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. nih.gov
Another classical approach involves the condensation of 1,3-dicarbonyl compounds or their equivalents with aminocarbonyl precursors. thieme-connect.de For example, the reaction of a β-keto ester with an enamine or an ammonia (B1221849) source can lead to the formation of the pyridinone ring, which can be subsequently converted to the desired pyridin-3-ol. The regioselectivity of these cyclizations is a critical consideration, often controlled by the substitution patterns of the starting materials and the reaction conditions. thieme-connect.deorganic-chemistry.org
Recent methods have also explored the use of photoredox catalysis to construct the pyridine ring via biomimetic aza-6π electrocyclization, offering mild and metal-free conditions. organic-chemistry.org
Directed ortho-Metalation and Functionalization of Benzo[b]thiophene Scaffolds in this compound Synthesis
To prepare the benzo[b]thiophene precursor for cross-coupling, selective functionalization at the C2 position is required. While electrophilic substitution on benzo[b]thiophene can occur, achieving high C2 selectivity can be challenging. Directed ortho-metalation (DoM) offers a powerful and regioselective alternative. baranlab.orguwindsor.ca
In this strategy, a directing metalating group (DMG) on the benzo[b]thiophene scaffold coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org For C2 functionalization of benzo[b]thiophene, a DMG at the C3 position would be ideal. However, the inherent acidity of the C2 proton in thiophene (B33073) and its derivatives means that direct deprotonation at C2 is often feasible even without a directing group, especially with strong bases. uwindsor.ca
Alternatively, a DMG on the benzene (B151609) portion of the scaffold, such as at the C7 position, can direct metalation to C2. For example, an O-carbamate group at C7 can direct lithiation to the C2 position. researchgate.net Once the C2-lithiated or C2-magnesiated intermediate is formed, it can be quenched with an appropriate electrophile. rsc.org Reaction with trialkyl borates followed by acidic workup yields the corresponding boronic acid, a key precursor for Suzuki coupling. Quenching with iodine or N-bromosuccinimide would provide the 2-halobenzo[b]thiophene needed for the alternative coupling strategy. chim.it
Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis
Maximizing the yield of the final product requires careful optimization of multiple reaction parameters, particularly in the critical palladium-catalyzed cross-coupling step. youtube.com
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields. nobelprize.org
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically influence the reaction rate and outcome, particularly in Suzuki couplings where it is involved in the activation of the organoboron species. nobelprize.org
Solvent: The polarity and coordinating ability of the solvent (e.g., toluene, dioxane, DMF) affect the solubility of reagents and the stability of catalytic intermediates. organic-chemistry.org
Temperature: While many modern catalytic systems operate at room temperature, some challenging couplings may require heating to overcome activation barriers. youtube.com
Catalyst Loading: Reducing catalyst loading to parts-per-million (ppm) levels is a key goal for process chemistry to reduce cost and residual metal contamination. This can sometimes be achieved using highly active catalyst systems or by performing the reaction in water using micellar catalysis technology. youtube.com
For cyclization reactions, optimization may involve screening different catalysts (acidic or basic), adjusting the temperature to control competing pathways, and choosing a solvent that favors the desired cyclization-dehydration sequence. thieme-connect.denih.gov
Table 2: Example of Parameter Optimization for a Model Suzuki Coupling
| Entry | Parameter Varied | Conditions | Observed Yield | Ref. |
|---|---|---|---|---|
| 1 | Base | K₃PO₄ | Low | nih.gov |
| 2 | Base | Cs₂CO₃ | Moderate | nih.gov |
| 3 | Base | K₂CO₃ | High | nih.gov |
| 4 | Solvent | THF | Moderate | nih.gov |
| 5 | Solvent | Dioxane | High | nih.gov |
| 6 | Ligand | P(t-Bu)₃ | High | nih.gov |
This table illustrates a hypothetical optimization process based on findings for related reactions. Optimal conditions are system-dependent.
Stereochemical Control and Regioselectivity Considerations in the Synthesis of Precursors
The synthesis of this compound is dominated by challenges of regioselectivity rather than stereochemistry, as the final product is achiral.
Regioselectivity in Benzo[b]thiophene Functionalization: The primary challenge is the selective introduction of a functional group at the C2 position, as electrophilic substitution can sometimes favor the C3 position. Strategies like DoM, as discussed in section 2.4, are crucial for overriding the inherent reactivity patterns and ensuring C2 functionalization. uwindsor.caresearchgate.net Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct and selective arylation of the C2 position of benzo[b]thiophenes. nih.govacs.org
Regioselectivity in Pyridinol Synthesis: The construction of the 2,3-disubstituted pyridine ring must proceed with unambiguous regiocontrol. In condensation reactions, the choice of unsymmetrical precursors and reaction conditions dictates which isomer is formed. For example, in the condensation of an arylhydrazine with a 1,3-diketone to form a pyrazole (B372694) (an analogous system), the regioselectivity is highly dependent on the solvent and the presence of an acid catalyst. organic-chemistry.org Similar principles apply to pyridine synthesis. researchgate.net The use of pyridine N-oxides as precursors can also be a powerful strategy, as the N-oxide group can direct substitution to specific positions before being removed. nih.govacs.org For instance, conditions can be tuned to favor the formation of 2-(hydroxyaryl)pyridines from pyridine N-oxides and benzynes. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis of the Compound
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-(benzo[b]thiophen-2-yl)pyridin-3-ol, NMR would be crucial for confirming the connectivity of the two ring systems and analyzing the conformational preferences arising from rotation around the single bond connecting them. Furthermore, the presence of the hydroxyl group on the pyridine (B92270) ring introduces the possibility of tautomerism, which could be investigated by NMR.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) and pyridin-3-ol rings, as well as a signal for the hydroxyl proton.
Benzothiophene Protons: This moiety contains five aromatic protons. Four are on the fused benzene (B151609) ring, and one is on the thiophene (B33073) ring (H3). The protons on the benzene portion would likely appear as complex multiplets in the range of δ 7.3-8.0 ppm, based on data from similar benzothiophene derivatives. researchgate.netresearchgate.net The H3 proton on the thiophene ring is expected to be a singlet, as it has no adjacent protons, and its chemical shift would be influenced by the attached pyridine ring.
Pyridin-3-ol Protons: This ring has three aromatic protons. Their chemical shifts are influenced by the hydroxyl group and the adjacent nitrogen atom. Based on data for pyridin-3-ol, the protons are expected in the δ 7.2-8.3 ppm range. chemicalbook.com The electron-donating hydroxyl group would typically shield the ortho and para protons, while the nitrogen atom deshields adjacent protons.
Hydroxyl Proton: A broad singlet corresponding to the O-H proton would be observed, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| Benzothiophene H (4H, benzene part) | 7.3 - 8.0 | m | ~7-9 (ortho), ~1-3 (meta) |
| Benzothiophene H-3 (1H, thiophene part) | ~7.5 | s | N/A |
| Pyridine H-4, H-5, H-6 (3H) | 7.2 - 8.3 | dd, d, d | ~2-8 |
| OH (1H) | Variable | br s | N/A |
This table is predictive and based on general principles and data from analogous compounds.
Coupling constants (J-values) would provide connectivity information. For instance, ortho-coupled protons on the benzene ring would show J-values of approximately 7-9 Hz, while meta-coupling is significantly smaller (1-3 Hz). The coupling patterns of the pyridine protons would confirm their relative positions. researchgate.net
The ¹³C NMR spectrum would show 13 distinct signals, corresponding to each unique carbon atom in the molecule, assuming free rotation around the central C-C bond.
Benzothiophene Carbons: This system has eight unique carbons. The quaternary carbons at the ring fusion (C3a, C7a) and the carbon attached to the pyridine ring (C2) would be readily identifiable. Based on analogues, the benzothiophene carbons are expected to resonate between δ 120-145 ppm. rsc.org
Pyridin-3-ol Carbons: This ring has five carbons. The carbon bearing the hydroxyl group (C3) would be significantly shifted downfield to around δ 155-160 ppm due to the deshielding effect of the oxygen atom. researchgate.netchemicalbook.com The carbon adjacent to the nitrogen and linked to the benzothiophene ring (C2) would also be a downfield quaternary signal. The remaining CH carbons of the pyridine ring would appear in the aromatic region. chemicalbook.com
Expected ¹³C NMR Chemical Shifts:
| Carbon Environment | Expected Chemical Shift (ppm) |
|---|---|
| Pyridine C-OH | ~155 - 160 |
| Quaternary Carbons (C-C link, ring junctions) | ~135 - 150 |
| Aromatic CH (Benzothiophene & Pyridine) | ~115 - 135 |
This table is predictive and based on general principles and data from analogous compounds. researchgate.netchemicalbook.comrsc.orgchemicalbook.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between adjacent protons within the benzothiophene's benzene ring and within the pyridine ring, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule, as it shows correlations between protons and carbons over two to three bonds. Key expected correlations would include those between the pyridine protons and the benzothiophene C2 carbon (and vice-versa), definitively proving the linkage between the two heterocyclic systems. It would also be crucial for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. It would provide insights into the molecule's preferred 3D conformation. For example, a NOESY correlation between the thiophene H3 proton and a pyridine proton (like H4) would indicate a specific rotational preference around the central C-C bond.
Single-Crystal X-ray Diffraction Analysis: Crystalline Packing and Intermolecular Interactions
Although a crystal structure for this compound is not publicly available, analysis of similar planar heterocyclic structures allows for a prediction of its solid-state behavior. nih.govuni-regensburg.de The molecule possesses key features that would dominate its crystal packing: the polar O-H group, the nitrogen atom (a hydrogen bond acceptor), and the extensive flat surface of the fused aromatic rings.
If crystallized, the following intermolecular interactions would be anticipated:
Hydrogen Bonding: The most significant interaction would likely be hydrogen bonds involving the pyridinol's hydroxyl group (as a donor) and the pyridine nitrogen atom of an adjacent molecule (as an acceptor). This could lead to the formation of chains or dimeric motifs. uni-regensburg.denih.gov
π-π Stacking: The planar benzothiophene and pyridine ring systems would be expected to engage in π-π stacking interactions, where the electron-rich aromatic faces of adjacent molecules align. This is a common packing feature in flat aromatic compounds.
These combined interactions would likely result in a densely packed and highly ordered crystalline lattice.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration, with its broadness indicating hydrogen bonding in the solid state.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ would correspond to the stretching of the C-H bonds on the aromatic rings.
Ring Stretching (C=C, C=N): The region from approximately 1400-1650 cm⁻¹ would contain multiple sharp bands corresponding to the stretching vibrations within the benzothiophene and pyridine rings. These are highly characteristic and form part of the "fingerprint region."
C-O Stretch: A strong band in the IR spectrum, typically around 1200-1260 cm⁻¹, would be indicative of the C-O single bond of the phenol (B47542) group.
C-S Vibrations: Weaker bands associated with the C-S bond in the thiophene ring would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₃H₉NOS.
Molecular Formula Validation: The expected exact mass for the protonated molecule, [M+H]⁺, would be calculated and compared to the experimental value to confirm the formula. The theoretical exact mass of C₁₃H₉NOS is 227.0405. nih.gov The protonated ion [C₁₃H₁₀NOS]⁺ would therefore have an m/z of 228.0478.
Fragmentation Pattern Analysis: In an electron ionization (EI) or tandem mass spectrometry (MS/MS) experiment, the molecular ion would be expected to fragment in predictable ways. wikipedia.orgwhitman.edu The bond connecting the two ring systems is a likely point of cleavage. Other characteristic fragmentation pathways for such aromatic systems include:
Cleavage at the bond between the two heterocyclic rings, leading to fragments corresponding to the benzothiophene cation and the pyridinol radical, or vice-versa.
Loss of small, stable neutral molecules like carbon monoxide (CO) from the pyridinol ring or hydrogen cyanide (HCN) from the pyridine ring. researchgate.net
Fragmentation of the benzothiophene ring, which could involve the loss of sulfur (S) or thioformaldehyde (B1214467) (H₂CS).
The resulting fragmentation pattern would serve as a structural fingerprint, further confirming the identity of the compound. acs.orgresearchgate.net
Electronic Absorption and Emission Spectroscopy: Photophysical Properties and Energy Levels
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published experimental or theoretical data specifically detailing the electronic absorption and emission properties of this compound. While research exists for structurally related isomers, such as 6-(benzo[b]thiophen-2-yl)pyridin-3-ol, the strict focus on the title compound precludes the inclusion of data from these analogues. nih.gov
Consequently, detailed research findings, including absorption and emission maxima (λabs/λem), molar absorptivity coefficients (ε), fluorescence quantum yields (Φf), excited-state lifetimes (τ), and the corresponding energy levels (e.g., HOMO/LUMO), are not available in the public domain for this compound.
The photophysical properties of such heteroaromatic systems are generally governed by intramolecular charge transfer (ICT) characteristics, influenced by the electron-donating and electron-accepting moieties within the molecule, as well as solvent polarity. The benzothiophene unit typically acts as the electron-rich donor, while the pyridinol ring can function as an acceptor. The position of the linkage between these two rings and the substitution pattern on the pyridine ring are critical in determining the specific photophysical behavior.
Without experimental or computational studies, any discussion of the photophysical properties and energy levels for this compound would be purely speculative. Further research is required to elucidate the electronic transitions and excited-state dynamics of this specific compound.
Data Tables
Due to the lack of available data, the following tables are presented as templates for future experimental findings.
Table 1: Electronic Absorption Data for this compound in Various Solvents
| Solvent | λabs (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Table 2: Emission and Photophysical Properties of this compound in Various Solvents
| Solvent | λem (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ, ns) |
|---|---|---|---|
| Data Not Available | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A |
Table 3: Calculated Energy Levels for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
Theoretical and Computational Investigations of 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol
Quantum Chemical Calculations (DFT) on the Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. While specific DFT studies exclusively on 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol are not widely available, the methodology has been extensively applied to related benzo[b]thiophene derivatives. researchgate.netnih.gov These calculations typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) to optimize the molecular geometry and compute various electronic parameters. nih.gov
Key outputs from DFT calculations are the global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help in understanding the chemical reactivity and stability of the molecule. For instance, studies on related tetrahydrobenzo[b]thiophene derivatives have used DFT to calculate parameters that correlate chemical structure with reactivity. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Related Thiophene (B33073) Derivative Note: This data is for a related compound, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, as specific data for the target compound is not available in the cited literature. nih.gov
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.58 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.53 |
| Energy Gap | ΔE | 4.05 |
| Ionization Potential | IP | 5.58 |
| Electron Affinity | EA | 1.53 |
| Electronegativity | χ | 3.55 |
| Global Hardness | η | 2.02 |
| Global Softness | S | 0.24 |
| Electrophilicity Index | ω | 3.12 |
Data sourced from DFT/B3LYP/6-31G(d,p) calculations on a related structure. nih.gov
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is plotted over the molecule's electron density, where different colors represent varying electrostatic potentials. In typical MEP maps, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net For this compound, one would expect negative regions to be localized around the oxygen and nitrogen atoms due to their high electronegativity, making them likely sites for electrophilic interaction. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO of reacting species. wikipedia.org The distribution of the HOMO and LUMO across the molecular structure is crucial. For a molecule like this compound, the HOMO is likely distributed over the electron-rich benzo[b]thiophene ring system, while the LUMO may be centered more on the pyridine (B92270) ring. This distribution, which can be visualized through DFT calculations, helps in predicting how the molecule will interact with other reagents in chemical reactions. researchgate.net
Conformational Analysis and Tautomeric Equilibria Studies via Computational Methods
The structure of this compound presents two key areas for computational conformational and tautomeric analysis.
Conformational Analysis: The molecule has rotational freedom around the single bond connecting the benzo[b]thiophene and pyridine rings. Different dihedral angles result in various conformers with distinct energies. Computational methods can be used to perform a potential energy surface scan by systematically rotating this bond to identify the most stable (lowest energy) conformation.
Tautomeric Equilibria: The pyridin-3-ol moiety can exist in equilibrium with its keto tautomer, 2-(benzo[b]thiophen-2-yl)pyridin-3(2H)-one. Computational studies, particularly DFT, are highly effective in determining the relative energies and thermodynamic stabilities of these tautomers. Factors like the solvent environment can significantly influence the position of this equilibrium. Studies on analogous systems like 2-(2′-hydroxyphenyl)-benzothiazole have utilized time-dependent DFT (TD-DFT) to investigate such tautomerization processes, particularly in excited states. acs.org Calculating the relative energies helps predict which tautomer is likely to predominate under given conditions.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, including its interactions with a solvent. For this compound, an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water, DMSO) and calculate the forces between all atoms over time.
This approach provides valuable information on:
Solvation Structure: How solvent molecules arrange around the solute, forming solvation shells.
Dynamic Behavior: The flexibility of the molecule, including the rotation around the central C-C bond and the puckering of rings.
Solvent Effects on Conformation: How the presence and polarity of the solvent influence the conformational preferences and the tautomeric equilibrium mentioned previously.
In silico studies of related benzothiazepine (B8601423) compounds have utilized MD simulations in explicit solvent systems to explore protein-ligand interactions and stability over time. nih.gov
In Silico Prediction of Molecular Interactions and Ligand Binding Modes
Given the prevalence of benzo[b]thiophene and pyridine scaffolds in medicinal chemistry, in silico methods like molecular docking are used to predict how this compound might interact with biological targets. researchgate.net Molecular docking algorithms place the ligand (the compound) into the binding site of a target protein and score the different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
While specific docking studies for this compound are not prominent, research on similar benzo[b]thiophene derivatives has demonstrated the utility of this approach. nih.govresearchgate.net For example, docking studies on tetrahydrobenzo[b]thiophene derivatives against the Keap1 protein identified key binding interactions and affinities. nih.gov Such studies typically reveal crucial hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. For this compound, the hydroxyl group and the pyridine nitrogen would be expected to act as key hydrogen bond donors and acceptors, respectively, in interactions with a protein active site.
Table 2: Representative Molecular Docking Results for a Related Thiophene Derivative Note: This data is for a related compound, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, docked into the Keap1 protein active site (PDB: 7C5E), as specific data for the target compound is not available in the cited literature. nih.gov
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -6.9 | ALA556, SER602, ILE559, VAL606 |
| Hydrogen Bond Interactions | 2 | ALA556, SER602 |
| Hydrophobic Interactions | 2 | ILE559, VAL606 |
Data sourced from a molecular docking study on a related structure. nih.gov
Chemical Reactivity and Derivatization Strategies for 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridinol and Benzothiophene (B83047) Moieties
The presence of two distinct aromatic systems, the benzothiophene and the pyridinol rings, offers multiple sites for electrophilic attack. The outcome of such reactions is governed by the directing effects of the heteroatoms and the hydroxyl substituent.
Benzothiophene Moiety: The benzothiophene ring is generally susceptible to electrophilic attack. Theoretical and experimental studies on benzothiophene itself indicate that the C3 position is the most electron-rich and thus the preferred site for substitution. However, in 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol, the C2 position is already substituted. Therefore, electrophilic attack is predicted to occur primarily at the C3 position, and to a lesser extent, on the benzo ring, typically at the C7 position. The sulfur atom facilitates these reactions by stabilizing the cationic intermediate.
Pyridinol Moiety: The pyridine (B92270) ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the hydroxyl group at the C3 position significantly alters this reactivity. As a strong electron-donating group, the -OH group activates the ring towards electrophiles and directs substitution to the ortho (C2 and C4) and para (C6) positions. Given that the C2 position is occupied by the benzothiophene substituent, the most likely positions for electrophilic attack on the pyridinol ring are C4 and C6. The pyridine nitrogen can be protonated under acidic conditions, which would further deactivate the ring. Therefore, reaction conditions must be carefully controlled.
Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Substitution at C4 or C6 of the pyridine ring; potential for substitution at C3 of the benzothiophene ring. |
| Bromination | Br₂/FeBr₃ | Substitution at C4 or C6 of the pyridine ring; substitution at C3 of the benzothiophene ring. |
| Sulfonation | Fuming H₂SO₄ | Sulfonation likely at C7 on the benzothiophene ring or C4/C6 on the pyridine ring. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation at C4 or C6 of the pyridine ring, though the Lewis acid can complex with the pyridine nitrogen, deactivating the ring. |
Nucleophilic Additions and Substitutions Involving the Pyridinol Functionality
The pyridinol functionality offers several avenues for nucleophilic reactions. The hydroxyl group can act as a nucleophile or be converted into a good leaving group for nucleophilic aromatic substitution (SNAr).
Reactions at the Hydroxyl Group: The oxygen atom of the hydroxyl group is nucleophilic and can readily react with electrophiles. This allows for the synthesis of a wide range of ether and ester derivatives. For instance, O-alkylation can be achieved using alkyl halides in the presence of a base (Williamson ether synthesis), and O-acylation can be performed using acyl chlorides or anhydrides. These reactions are useful for installing functional handles or protecting the hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can undergo SNAr reactions, particularly if a good leaving group is present at an activated position (ortho or para to the nitrogen). While the hydroxyl group itself is a poor leaving group, it can be converted into a sulfonate ester (e.g., tosylate or triflate), which are excellent leaving groups. Subsequent reaction with various nucleophiles (e.g., amines, alkoxides, thiolates) would allow for the introduction of new substituents at the C3 position.
Furthermore, the Chichibabin reaction, which involves the amination of pyridines using sodium amide, typically occurs at the C2 or C6 positions. researchgate.net While the existing substitution at C2 may hinder this specific transformation, related nucleophilic additions at other positions on the pyridine ring could be explored under forceful conditions.
Transition Metal-Catalyzed Functionalization of this compound Derivatives
Transition metal catalysis provides powerful tools for the functionalization of heterocyclic compounds through C-H activation and cross-coupling reactions. Both the benzothiophene and pyridine rings in the target molecule contain multiple C-H bonds that can be targeted for derivatization.
Palladium-Catalyzed Cross-Coupling: The hydroxyl group of the pyridinol can be converted to a triflate (-OTf), creating an excellent substrate for various palladium-catalyzed cross-coupling reactions. This strategy enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. Examples of such reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to form substituted olefins.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form aminopyridine derivatives.
Direct C-H Functionalization: More modern approaches involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. For the benzothiophene moiety, palladium-catalyzed direct arylation is known to occur, often at the C3 position. acs.org For the pyridine ring, C-H activation can be directed by the pyridine nitrogen or other functional groups. The C-H bonds at positions C4 and C6 of the pyridinol ring are potential sites for such transformations, allowing for the introduction of aryl, alkyl, or other groups.
Table 2: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Substrate | Catalyst/Reagents | Potential Product |
| Suzuki Coupling | 2-(Benzo[b]thiophen-2-yl)pyridin-3-yl triflate | Ar-B(OH)₂, Pd(PPh₃)₄, Base | 3-Aryl-2-(benzo[b]thiophen-2-yl)pyridine |
| Sonogashira Coupling | 2-(Benzo[b]thiophen-2-yl)pyridin-3-yl triflate | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-2-(benzo[b]thiophen-2-yl)pyridine |
| Buchwald-Hartwig Amination | 2-(Benzo[b]thiophen-2-yl)pyridin-3-yl triflate | R₂NH, Pd catalyst, Ligand, Base | 3-(Dialkylamino)-2-(benzo[b]thiophen-2-yl)pyridine |
| Direct C-H Arylation | This compound | Ar-X, Pd(OAc)₂, Ligand, Base | Arylation at C3 of benzothiophene or C4/C6 of pyridine |
Heterocycle Ring Transformations and Rearrangements
The fused heterocyclic system of this compound may undergo ring transformations or rearrangements under specific conditions, leading to novel molecular scaffolds. Such reactions often require high energy input (e.g., thermal or photochemical) or specific reagents to induce bond cleavage.
Pyridinium salts are known to undergo ring-opening reactions upon treatment with nucleophiles. google.com While the pyridinol itself is not a pyridinium salt, quaternization of the pyridine nitrogen with an alkyl halide would generate a pyridinium intermediate. Subsequent reaction with a nucleophile, such as hydroxide, could potentially lead to a ring-opened product.
Additionally, certain substituted pyridines can undergo rearrangements. For example, photochemical irradiation can sometimes induce isomerizations. Ring-opening transformations of related 3-hydroxypyridone derivatives have been studied, showing that the heterocyclic ring can be opened and reclosed to form new polycyclic systems. mdpi.com For the benzothiophene moiety, ring-opening can occur via nucleophilic attack on the sulfur atom, though this typically requires strong reducing agents or specific catalysts. researchgate.net
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction of this compound can selectively target the sulfur atom or the pyridine ring.
Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation (e.g., using H₂ over a platinum or palladium catalyst). This transformation completely changes the aromatic nature of the ring, converting it into a saturated, flexible aliphatic system. The conditions required for this reduction are typically harsh and may also affect the benzothiophene ring. Selective reduction of the pyridine ring while leaving the benzothiophene intact would require careful selection of catalysts and reaction conditions. The benzothiophene ring is generally more resistant to reduction than the pyridine ring, but under forcing conditions, the thiophene (B33073) part can also be reduced. researchgate.net
Potential Applications of 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol in Materials Science and Advanced Technologies Excluding Clinical
Exploration as a Ligand in Coordination Chemistry and Metal Organic Frameworks (MOFs)
The presence of both a pyridine (B92270) nitrogen and a hydroxyl group suggests that 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol could act as a chelating ligand for various metal ions. The formation of stable coordination complexes could, in theory, lead to the development of new catalysts, magnetic materials, or luminescent metal complexes. Furthermore, its rigid structure could make it a candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and separation, catalysis, and sensing. However, no published studies have yet explored the synthesis and characterization of coordination complexes or MOFs involving this specific ligand.
Luminescent Properties and Potential in Organic Light-Emitting Diodes (OLEDs) or Fluorescent Probes (Non-Biological Sensing)
Compounds with extended π-conjugated systems, such as the one present in this compound, often exhibit fluorescence. This property is fundamental for applications in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. The emission color and efficiency of such a molecule would depend on the interplay between the benzothiophene (B83047) and pyridin-3-ol moieties. While related benzothiophene and pyridine derivatives have been investigated for these purposes, the specific luminescent characteristics of this compound have not been reported. Consequently, its potential as a material for OLEDs or as a non-biological fluorescent sensor remains purely speculative.
Role in Catalysis: Organocatalysis or Ligand for Metal Catalysis
The pyridine and hydroxyl functionalities within this compound open up possibilities for its use in catalysis. As an organocatalyst, it could potentially facilitate a range of chemical transformations. Alternatively, as a ligand, it could be used to modify the properties of a metal center in a catalytic complex, influencing its activity, selectivity, and stability. The field of organocatalysis has expanded rapidly, utilizing small organic molecules to catalyze reactions. However, there is no current research demonstrating the catalytic activity of this compound in either organocatalytic or metal-catalyzed systems.
Photochemical Behavior and Energy Transfer Processes
The absorption of light by this compound could trigger a variety of photochemical processes, including energy transfer to other molecules or intramolecular transformations. Understanding these processes is crucial for applications in areas such as photoredox catalysis and light-harvesting systems. The photochemistry of thiophene-containing compounds can be complex, involving various excited states and reaction pathways. Nevertheless, the specific photochemical behavior and energy transfer dynamics of this compound have not been investigated.
Applications in Sensors and Chemodosimeters (Non-Biological Sensing)
The potential of this compound as a chemosensor or chemodosimeter for the detection of non-biological analytes would rely on a measurable change in its physical properties, such as fluorescence or color, upon interaction with a target species. The binding of metal ions or other analytes to the pyridine and hydroxyl groups could modulate its electronic structure and lead to a detectable signal. Despite the promise of this molecular design for sensing applications, no studies have been published that explore its use in this capacity.
Mechanistic Insights into the Molecular Level Interactions of 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol Excluding Clinical Human Data, Safety, Dosage
Molecular Recognition and Binding Affinity Studies with Biochemical Targets (In Vitro, Focusing on Molecular Mechanisms)
In vitro studies are fundamental to elucidating the direct interactions between a compound and its potential biochemical targets. For 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol, the primary targets of interest are protein kinases, a family of enzymes that play crucial roles in cellular signaling. The inhibitory activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the activity of a specific enzyme by 50%.
While specific IC50 values for this compound are not extensively reported in publicly available literature, the structural class to which it belongs—pyridinyl-based heterocycles—has been investigated for inhibitory activity against several kinases. Notably, kinases such as Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) have been identified as targets for structurally related compounds. nih.govnih.gov
Table 1: Potential Kinase Targets and Binding Interactions
| Kinase Target | Potential Interacting Residues | Type of Interaction |
| Haspin Kinase | Hinge Region Amino Acids | Hydrogen Bonding |
| Hydrophobic Pocket Residues | Van der Waals Interactions | |
| DYRK2 | Hinge Region Amino Acids | Hydrogen Bonding |
| Hydrophobic Pocket Residues | Van der Waals Interactions |
Interrogation of Protein-Ligand Interactions via Biophysical Methods (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))
To gain a deeper understanding of the thermodynamics and kinetics of the binding events between this compound and its protein targets, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. An ITC experiment would provide a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This data is crucial for understanding the driving forces behind the binding, whether it is enthalpically driven (due to favorable bond formation) or entropically driven (due to the release of ordered solvent molecules).
Surface Plasmon Resonance (SPR): SPR is a powerful tool for studying the kinetics of binding, providing real-time data on the association (kon) and dissociation (koff) rates of the protein-ligand complex. This information is valuable for determining how quickly the compound binds to its target and how long it remains bound, which are important parameters for its potential utility as a molecular probe.
As of the current literature, specific ITC or SPR data for the direct interaction of this compound with its kinase targets has not been published. Such studies would be invaluable in confirming direct binding and in characterizing the energetics and kinetics of the interaction.
Modulatory Effects on Biochemical Pathways at a Fundamental Level
The inhibition of a protein kinase by a small molecule like this compound can have significant downstream effects on the biochemical pathways in which the kinase is involved. These effects are studied at a fundamental level to understand the compound's mechanism of action, independent of any potential therapeutic applications.
For instance, Haspin kinase is known to phosphorylate histone H3 at threonine 3 (H3T3ph), a critical event for the proper alignment of chromosomes during mitosis. csmres.co.uknih.gov Inhibition of Haspin would be expected to lead to a decrease in the levels of H3T3ph, resulting in mitotic defects. csmres.co.uk Similarly, DYRK2 is involved in various cellular processes, including cell cycle regulation and apoptosis. nih.govnih.gov By inhibiting DYRK2, this compound could modulate the phosphorylation status of DYRK2 substrates, thereby influencing these fundamental cellular pathways.
The study of these modulatory effects often involves cell-based assays where the levels of specific phosphorylated proteins are measured in the presence and absence of the inhibitor. Techniques such as Western blotting with phospho-specific antibodies are commonly used for this purpose.
Structure-Activity Relationship (SAR) Studies for Molecular Probes and Tool Compounds (Non-Therapeutic Context)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. In the context of developing molecular probes and tool compounds, SAR studies aim to identify the key structural features required for potent and selective interaction with a biological target.
For the this compound scaffold, SAR studies would involve the synthesis and evaluation of a series of analogs with systematic modifications to different parts of the molecule. Key areas for modification would include:
The Hydroxypyridine Ring: The position of the hydroxyl group and the nitrogen atom can be varied to optimize interactions with the kinase hinge region.
The Benzothiophene (B83047) Moiety: Substituents can be introduced at various positions on the benzothiophene ring to explore their effects on binding affinity and selectivity. The nature of these substituents (e.g., electron-donating or electron-withdrawing) can significantly impact the electronic properties of the molecule and its interactions with the target.
The Linker: The connection between the pyridine (B92270) and benzothiophene rings can also be modified to alter the relative orientation of the two ring systems, potentially leading to improved binding.
While a detailed SAR table for this compound is not available, general SAR principles from related kinase inhibitor series suggest that the 3-hydroxypyridine moiety is often crucial for hinge binding, and modifications to the benzothiophene ring can be used to fine-tune potency and selectivity. nih.govnih.gov
Table 2: General Structure-Activity Relationship Trends for Related Kinase Inhibitors
| Molecular Modification | General Effect on Activity | Rationale |
| Removal of the hydroxyl group from the pyridine ring | Significant decrease in activity | Loss of a key hydrogen bond donor/acceptor for hinge binding |
| Substitution on the benzothiophene ring | Can increase or decrease activity depending on the substituent and its position | Can enhance hydrophobic interactions or introduce steric clashes in the binding pocket |
| Isomeric variations of the pyridin-3-ol | Can affect the geometry of hinge binding | Alters the presentation of hydrogen bond donors and acceptors |
Future Research Directions and Unexplored Avenues for 2 Benzo B Thiophen 2 Yl Pyridin 3 Ol
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives is an area ripe for innovation, with a focus on improving efficiency, modularity, and sustainability. Current methods, while effective, provide a foundation for significant future development.
Future research should prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. One promising avenue is the refinement of one-pot reactions, such as the condensation of 2-mercaptobenzoic acid with appropriate substituted pyridyl ketones. nih.gov An efficient one-pot method has been proposed for analogous 2-aroylbenzo[b]thiophen-3-ols, which proceeds through an SN2-type nucleophilic attack and subsequent intramolecular cyclization. nih.gov Exploring variations of this reaction using different base and solvent systems could lead to more sustainable protocols.
Another key direction is the adaptation of modern synthetic methodologies. For instance, intramolecular radical cyclization has been shown to be a novel route for producing 2,3-substituted benzo[b]thiophenes. researchgate.netnih.gov Applying this strategy to precursors of the target molecule could provide a new and powerful synthetic tool. Furthermore, the use of visible-light-driven organophotoredox catalysis, which has been successful for synthesizing substituted benzo[b]thiophenes, presents a highly environmentally benign alternative to traditional methods. researchgate.net
A comparative analysis of different synthetic approaches, including those starting from benzo[b]thiophene-2-carboxaldehyde (B1270333) or employing multicomponent assembly processes, could establish the most efficient and scalable routes. mdpi.comnih.gov
Table 1: Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| One-Pot Cyclization | High efficiency, reduced waste | Optimization of catalysts, solvents, and temperature for sustainability. | Efficient for analogous 2-aroylbenzo[b]thiophen-3-ols. nih.gov |
| Intramolecular Radical Cyclization | Access to novel substitution patterns | Adaptation of radical conditions for pyridyl-substituted precursors. | Proven route for other 2,3-substituted benzo[b]thiophenes. researchgate.netnih.gov |
| Photoredox Catalysis | Environmentally benign, mild conditions | Design of precursors suitable for visible-light-induced C-S bond formation. | Successful for other benzo[b]thiophenes under an air atmosphere. researchgate.net |
| Convergent Synthesis | Modularity, late-stage diversification | Development of robust cross-coupling methods (e.g., Suzuki) to link pre-formed pyridine (B92270) and benzothiophene (B83047) units. | Suzuki coupling is effective for related thiophene-based 2-arylpyridines. researchgate.net |
Advanced Computational Modeling for Predictive Reactivity and Properties
Computational chemistry offers a powerful, non-empirical approach to predict the behavior of this compound and guide experimental work. Future research can leverage advanced modeling to accelerate the discovery of new applications for this scaffold.
A primary focus should be the use of Density Functional Theory (DFT) to calculate and predict key molecular properties. This includes determining frontier molecular orbital energies (HOMO/LUMO) to forecast the molecule's electronic characteristics and reactivity. nih.gov Such calculations are crucial for designing derivatives with tailored electronic properties for applications in organic electronics. nih.gov
Molecular docking studies, which have been successfully used for other benzo[b]thiophen-3-ol derivatives to predict interactions with biological targets like monoamine oxidase (MAO), can be expanded significantly. nih.govresearchgate.net By creating a virtual library of derivatives and docking them against various enzymes and receptors, new potential therapeutic uses can be identified before undertaking costly synthesis. nih.gov
Furthermore, computational tools can pre-emptively evaluate drug-like properties. Integrated approaches can assess water solubility, brain-barrier penetration, and potential cardiotoxicity for a wide range of virtual derivatives, allowing researchers to prioritize the synthesis of candidates with the most promising profiles for treating CNS disorders or other conditions. nih.gov
Table 2: Proposed Computational Modeling Studies
| Modeling Technique | Target Properties | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, reaction pathways | Predict electronic behavior, reactivity, and guide synthetic design. nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra | Predict photophysical properties to guide development for optical applications. |
| Molecular Docking | Binding affinity and mode to biological targets (e.g., kinases, GPCRs) | Identify new potential therapeutic applications and rationalize biological activity. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding stability | Understand dynamic behavior in solution and within biological binding sites. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity or physical properties | Develop predictive models to accelerate the design of new functional molecules. |
Exploration of this compound as a Scaffold for Complex Chemical Systems
The inherent structure of this compound, featuring distinct aromatic systems and functional groups, makes it an excellent "privileged scaffold." Such scaffolds can be chemically modified to interact with a wide array of biological targets. nih.gov
Future research should systematically explore this potential by using the core structure as a foundation for building diverse chemical libraries. The hydroxyl group and the pyridine nitrogen serve as convenient handles for derivatization, allowing for the attachment of various functional groups to probe interactions with different biological systems. The benzo[b]thiophene scaffold itself has already shown promise in developing compounds with potent antiangiogenic, antiseizure, and antinociceptive properties. mdpi.comnih.gov
One major avenue of investigation is its use in medicinal chemistry to develop inhibitors for specific enzymes or modulators for receptors. For example, the benzo[b]thiophen-3-ol scaffold is a key component of selective inhibitors of human monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative diseases. nih.govresearchgate.net By modifying the pyridine portion and the benzothiophene ring, researchers could fine-tune selectivity and potency for various targets, including the serotonin (B10506) transporter (SERT) and 5-HT receptors. nih.govunav.edu
Beyond medicine, this scaffold could be employed in supramolecular chemistry. Derivatives could be designed to act as specific chemosensors, where binding to a target ion or molecule induces a change in its photophysical properties.
Integration of this compound into Hybrid Materials for Advanced Technological Applications
The combination of a π-conjugated benzothiophene system and a coordinating pyridine unit makes this molecule a prime candidate for inclusion in advanced hybrid materials.
A significant future direction is the development of organic electronics. Related benzo[b]thiophene structures have been synthesized and characterized as organic semiconductors for use in organic thin-film transistors (OTFTs), exhibiting promising charge-carrier mobility. rsc.org Research into thin films of this compound derivatives could uncover new high-performance, solution-processable semiconductors. rsc.org
The structure is also highly suitable for applications in optoelectronics. Thiophene-based 2-arylpyridines are known to be effective ligands for creating cyclometalated iridium(III) or ruthenium(II) complexes that can function as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) or as sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.net The title compound could serve as a novel ligand to create metal complexes with unique photophysical and electrochemical properties, potentially leading to more efficient and stable devices.
Future work could also focus on creating organic-inorganic hybrid materials. The pyridine and hydroxyl groups can coordinate to metal nanoparticles (e.g., gold, silver, quantum dots), creating novel composites whose properties emerge from the interaction between the organic molecule and the inorganic nanostructure.
Deepening Understanding of Fundamental Photophysical and Electrochemical Properties
A comprehensive characterization of the fundamental photophysical and electrochemical properties of this compound is essential for unlocking its full potential, particularly in materials science.
Future research should involve a systematic investigation of its optical properties, including UV-Visible absorption, fluorescence emission, fluorescence quantum yield, and excited-state lifetime. researchgate.netresearchgate.net A key goal would be to establish clear structure-property relationships by synthesizing a series of derivatives with various electron-donating and electron-withdrawing substituents on both the benzothiophene and pyridine rings. This would demonstrate how the electronic properties and emission colors can be precisely tuned.
Electrochemical characterization, primarily using cyclic voltammetry, is crucial for determining the HOMO and LUMO energy levels. researchgate.netrsc.org These values are critical for assessing the suitability of the material for electronic applications like OLEDs and OTFTs, as they determine the efficiency of charge injection and transport. rsc.org
Further studies should also explore environmental effects on its properties. Investigating solvatochromism—the change in optical properties with solvent polarity—can provide deep insights into the nature of the molecule's excited states. Understanding phenomena such as aggregation-induced emission (AIE) or the potential for atropisomerism to influence photophysics could lead to the design of smart materials and sensors. researchgate.net
Table 3: Key Properties for Future Investigation
| Property Class | Specific Parameter | Importance |
|---|---|---|
| Photophysical | Absorption/Emission Maxima (λ_abs, λ_em) | Determines color and potential for light-harvesting/emission. researchgate.net |
| Fluorescence Quantum Yield (Φ_F) | Measures the efficiency of light emission, crucial for OLEDs. researchgate.net | |
| Fluorescence Lifetime (τ) | Provides insight into excited-state dynamics. | |
| Electrochemical | Oxidation/Reduction Potentials | Determines HOMO/LUMO energy levels for electronic device design. researchgate.net |
| Electrochemical Band Gap | Indicates suitability as a semiconductor. rsc.org | |
| Environmental | Solvatochromism | Reveals information about the polarity of the excited state. |
Q & A
Q. What are the common synthetic routes for 2-(Benzo[b]thiophen-2-yl)pyridin-3-ol and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via cycloaddition reactions or condensation protocols. For example:
- Cycloaddition : Tributyltin azide reacts with acrylonitrile derivatives to form tetrazole analogs via [3 + 2] cycloaddition .
- Ultrasound-Assisted Synthesis : Green solvents like PEG-400 and ultrasound irradiation enhance reaction efficiency and yield for benzo[b]thiophene-containing chromenones .
- Condensation Reactions : Hydrazine hydrate reacts with diketones under ethanol to form pyrazolylphenol derivatives .
Q. How is the structural characterization of this compound and its derivatives performed?
- Methodological Answer : Key techniques include:
- X-ray Crystallography : Resolves dihedral angles (e.g., 88.81°–88.92° between tetrazole and benzothiophene rings) and hydrogen-bonding networks .
- NMR/IR Spectroscopy : Confirms functional groups (e.g., hydroxyl, tetrazole) and stereochemistry .
- Mass Spectrometry : Validates molecular weight via ESI or HREI-MS .
Example Structural Data :
| Compound | Dihedral Angle (°) | R.m.s. Deviation (Å) |
|---|---|---|
| (I) | 88.81–88.92 | 0.0084 |
| (II) | 60.94 | 0.0084 |
| Source: |
Q. What is the pharmacological relevance of benzo[b]thiophene derivatives?
- Methodological Answer : Benzo[b]thiophene scaffolds are critical in drug discovery due to their bioisosteric properties. Examples include:
- Monoamine Oxidase (MAO) Inhibitors : Derivatives like (3-Hydroxybenzo[b]thiophen-2-yl)(pyridin-3-yl)methanone show inhibitory activity via hydrogen bonding with MAO active sites .
- Anticancer Agents : Tetrazole analogs exhibit activity through intercalation with DNA or kinase inhibition .
Advanced Research Questions
Q. How can researchers optimize synthesis yields under green chemistry conditions?
- Methodological Answer :
- Solvent Selection : PEG-400 reduces toxicity and improves reaction homogeneity .
- Ultrasound Irradiation : Accelerates reaction rates (e.g., 1–2 hours for carboxamide formation) by enhancing mass transfer .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce side reactions.
Q. What strategies address contradictions in crystallographic data among structurally similar derivatives?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 23.91° vs. 84.47° in methoxyphenyl derivatives) arise from:
- Substituent Effects : Electron-withdrawing groups increase torsional strain .
- Crystallization Conditions : Solvent polarity and temperature affect packing efficiency.
Resolution : Use high-resolution synchrotron XRD and DFT calculations to validate experimental vs. theoretical geometries .
Q. How can computational methods predict the bioactivity of novel derivatives?
- Methodological Answer :
- Molecular Docking : Simulate ligand-receptor interactions (e.g., MAO inhibitors) using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity or steric bulk with IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What experimental approaches resolve overlapping spectral signals in NMR analysis?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiates coupled protons in crowded regions (e.g., aromatic signals at δ 7.47–8.24 ppm) .
- Isotopic Labeling : ¹³C or ¹⁵N labeling clarifies carbon-nitrogen connectivity in tetrazole rings .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .
Q. How do structural modifications enhance biological activity?
- Methodological Answer :
- Functional Group Addition : Introduce methoxy groups to improve lipophilicity and binding affinity (e.g., 3,4,5-trimethoxyphenyl in compound II) .
- Bioisosteric Replacement : Substitute pyridine with tetrazole to modulate electron density and hydrogen-bonding capacity .
- In Vitro Assays : Screen against target enzymes (e.g., MAO-A/B) using fluorometric or spectrophotometric assays .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent biological activities despite structural homology?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., triphenylmethyl) may block active-site access .
- Conformational Flexibility : Derivatives with rotatable bonds (e.g., ethenyl tetrazoles) adopt non-bioactive conformations .
- Metabolic Stability : Electron-deficient pyridines undergo faster hepatic clearance, reducing efficacy .
Q. How can researchers validate conflicting cytotoxicity results across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
